molecular formula C8H8BrNO2 B2440097 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde CAS No. 1783653-50-8

5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

Cat. No.: B2440097
CAS No.: 1783653-50-8
M. Wt: 230.061
InChI Key: DMLIBWJCOQNJMU-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde: is a heterocyclic aromatic compound with a pyridine ring substituted with bromine, methoxy, methyl, and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Methylation: The addition of a methyl group, which can be done using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura reactions.

Major Products

    Substitution: Various substituted pyridine derivatives.

    Oxidation: 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid.

    Reduction: 5-Bromo-2-methoxy-6-methylpyridine-3-methanol.

    Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde: has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: Lacks the methoxy and formyl groups, making it less versatile in certain synthetic applications.

    5-Bromo-2-methoxypyridine:

    5-Bromo-2-methylpyridine: Lacks the methoxy and formyl groups, limiting its use in specific reactions.

Uniqueness: : 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde is unique due to the combination of bromine, methoxy, methyl, and formyl groups on the pyridine ring. This unique substitution pattern provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

5-bromo-2-methoxy-6-methylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-7(9)3-6(4-11)8(10-5)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLIBWJCOQNJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)OC)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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